molecular formula C21H20O5 B2437927 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-7-methoxychromen-4-one CAS No. 610754-41-1

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-7-methoxychromen-4-one

Cat. No. B2437927
CAS RN: 610754-41-1
M. Wt: 352.386
InChI Key: PBZGLQHOVQPTOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-7-methoxychromen-4-one, also known as AG-490, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 1994 by researchers at the University of Michigan, and since then, it has been extensively studied for its potential therapeutic applications.

Scientific Research Applications

Dye-Sensitized Solar Cells

This compound has been used in the development of dye-sensitized solar cells (DSSCs) . Specifically, it has been used in the creation of counter electrodes (CEs) in DSSCs . The composite films were prepared on fluorine-doped tin oxide (FTO) glass by radio frequency (RF) sputtering to deposit platinum (Pt) for 30 s .

Electrochemical Impedance Spectroscopy

The compound has been used in electrochemical impedance spectroscopy (EIS) . EIS is a technique used to study the electron transfer process of DSSCs .

Photovoltaic Conversion Efficiency

The compound has been used to improve the photovoltaic conversion efficiency of DSSCs . The DSSCs with 0.05 C/cm2 PProDOT-Bz2-Pt composite films showed an open circuit voltage (Voc) of 0.70 V, a short-circuit current density (Jsc) of 7.27 mA/cm2, and a fill factor (F.F.) of 68.74%. This corresponded to a photovoltaic conversion efficiency (η) of 3.50% under a light intensity of 100 mW/cm2 .

DPP-4 Inhibitors

Starting from the lead isodaphnetin, a natural product inhibitor of DPP-4 discovered through a target fishing docking based approach, a series of novel 2-phenyl-3,4-dihydro-2H-benzo [f]chromen-3-amine derivatives as potent DPP-4 inhibitors are rationally designed utilizing highly efficient 3D molecular similarity based scaffold hopping as well as electrostatic complementary methods .

Construction of Substituted 3,4-dihydro-2H-benzo [b] [1,4]oxazine

A novel green and efficient catalyst-free, mild one-pot, multicomponent synthetic strategy has been developed to construct substituted 3,4-dihydro-2H-benzo [b] [1,4]oxazine .

Cytotoxic Action Against Screened Cell Lines

The presence of the parent skeleton benzo-pyrano-diazepine was vital for the extensive spectrum of cytotoxic action against the screened cell lines .

properties

IUPAC Name

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-7-methoxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5/c1-3-13-9-15-19(11-18(13)23-2)26-12-16(21(15)22)14-5-6-17-20(10-14)25-8-4-7-24-17/h5-6,9-12H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBZGLQHOVQPTOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OC)OC=C(C2=O)C3=CC4=C(C=C3)OCCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-7-methoxychromen-4-one

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